2-Amino-6-chloro-3-ethylquinoline hydrochloride
Description
2-Amino-6-chloro-3-ethylquinoline hydrochloride is a substituted quinoline derivative characterized by an amino group at position 2, a chlorine atom at position 6, and an ethyl group at position 3 of the quinoline ring. Its molecular formula is C₁₁H₁₂Cl₂N₂, with a molecular weight of 259.14 g/mol (calculated from and structural analogs). The chlorine and ethyl substituents influence its physicochemical properties, including solubility, lipophilicity, and reactivity, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
CAS No. |
1171188-95-6 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-chloro-3-ethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
InChI Key |
BQDCTPXZORSMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Core Quinoline Formation
The quinoline core is typically synthesized via classical methods such as the Conrad–Limpach synthesis, which involves condensation of aniline derivatives with β-ketoesters, followed by cyclization under thermal conditions. For example, condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate yields 2-methyl-4(1H)-quinolone, which can be further functionalized.
Introduction of the 3-Ethyl Group
The ethyl group at the 3-position can be introduced through alkylation strategies or by starting from ethyl-substituted precursors. In the synthesis of related quinoline derivatives, ethyl acetoacetate is used as a building block, which upon condensation and cyclization yields the ethyl-substituted quinoline core. Alternatively, selective alkylation of the quinoline ring at the 3-position may be performed using ethyl halides under suitable conditions.
Amination at the 2-Position
The amino group at position 2 is commonly introduced by nucleophilic aromatic substitution of the 2-chloroquinoline intermediate with ammonia or amines. Reduction of nitro precursors to amino derivatives is also a widely used method. For example, 2-amino-6-nitrobenzoic acid is prepared by reduction of 2,6-dinitrobenzoic acid, which is a related approach for introducing amino groups on aromatic rings.
In quinoline chemistry, reductive amination or direct substitution of 2-chloroquinoline derivatives with ammonia or amines in the presence of catalysts such as metallic copper under pressure and elevated temperature has been reported. The reduction of nitrile groups to amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is another route to obtain aminomethyl quinoline derivatives.
Formation of Hydrochloride Salt
The final step involves conversion of the free base 2-amino-6-chloro-3-ethylquinoline to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt with improved stability and solubility.
Summary Table of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of quinoline, including 2-Amino-6-chloro-3-ethylquinoline hydrochloride, exhibit activity against various bacterial strains and may serve as lead compounds in the development of new antibiotics .
Anticancer Research
Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride has been evaluated for its ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Tuberculosis Treatment
Recent investigations highlight the compound's potential against Mycobacterium tuberculosis. Modifications at the C-6 position of quinoline derivatives have led to enhanced anti-tubercular activity. Compounds similar to 2-Amino-6-chloro-3-ethylquinoline hydrochloride have shown promising results in inhibiting both replicating and non-replicating forms of the bacterium .
The biological activity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride can be attributed to its interaction with specific molecular targets within pathogens or cancer cells. These interactions often involve binding to enzymes or receptors, altering their function and leading to therapeutic effects.
Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have documented the efficacy of 2-Amino-6-chloro-3-ethylquinoline hydrochloride and its derivatives:
- Antimicrobial Activity : A study conducted on various quinoline derivatives indicated that those with halogen substitutions at specific positions exhibited enhanced antibacterial properties against resistant strains .
- Anticancer Properties : Another research highlighted that certain modifications on the quinoline structure led to significant reductions in tumor cell viability in vitro, suggesting a promising avenue for cancer therapeutics .
- Tuberculosis Inhibition : A recent study focused on the effectiveness of halogenated quinolines against Mycobacterium tuberculosis, demonstrating that compounds with chlorine substitutions showed improved inhibitory activity compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular parameters between 2-amino-6-chloro-3-ethylquinoline hydrochloride and its analogs:
Substituent Effects on Properties
- Increases molecular weight and lipophilicity, impacting solubility in polar solvents .
- Ethyl (C₂H₅) vs.
- Methyl (CH₃) vs. Ethyl (C₂H₅): Methyl analogs (e.g., 2-amino-6-chloro-3-methylquinoline) exhibit lower molecular weights and reduced lipophilicity, favoring aqueous solubility .
Biological Activity
2-Amino-6-chloro-3-ethylquinoline hydrochloride is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. The following sections detail its biological activities, mechanisms of action, and comparative studies with similar compounds.
- IUPAC Name : 2-amino-6-chloro-3-ethylquinoline hydrochloride
- Molecular Formula : C11H12ClN2·HCl
- Molecular Weight : 248.13 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-Amino-6-chloro-3-ethylquinoline hydrochloride against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.
| Compound | Concentration (ppm) | E. coli Inhibition Zone | S. aureus Inhibition Zone |
|---|---|---|---|
| 2-Amino-6-chloro-3-ethylquinoline hydrochloride | 75 - 1000 | No inhibition | No inhibition |
The results indicated no significant antibacterial activity within the tested concentration range, suggesting that while it may possess some bioactivity, it is not effective against these common pathogens at the concentrations used in this study .
Antioxidant Activity
The antioxidant capacity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride was assessed using the DPPH radical scavenging assay. The IC50 value was determined to be relatively high compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging IC50 (ppm) |
|---|---|
| 2-Amino-6-chloro-3-ethylquinoline hydrochloride | >1000 |
| Ascorbic Acid | 11 |
This indicates a weak antioxidant activity for 2-Amino-6-chloro-3-ethylquinoline hydrochloride compared to more potent antioxidants .
The biological activity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride is believed to be influenced by its ability to interact with specific enzymes and receptors within microbial cells. The presence of the amino and chloro groups facilitates binding interactions that may disrupt cellular processes, although detailed mechanisms remain to be fully elucidated .
Comparative Studies with Analog Compounds
Comparative studies with other quinoline derivatives have highlighted differences in biological activities based on structural variations. For example:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| 2-Amino-6-chloro-3-ethylquinoline hydrochloride | No inhibition | Weak |
| 2-Amino-6-bromo-3-ethylquinoline hydrochloride | Moderate | Moderate |
| 2-Amino-6-fluoro-3-ethylquinoline hydrochloride | Strong | Weak |
These comparisons demonstrate that halogen substitutions significantly affect both antimicrobial and antioxidant activities, with bromo and fluoro derivatives showing improved profiles .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of various quinoline derivatives, including 2-Amino-6-chloro-3-ethylquinoline hydrochloride. A notable study synthesized a series of quinoline-hydrazone derivatives that exhibited enhanced biological activity compared to their parent compounds. These findings suggest that modifying the quinoline structure can lead to improved therapeutic profiles .
Q & A
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., ReactIR) to track critical parameters (temperature, pH) during chlorination and salt formation .
- Solvent Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Quality-by-Design (QbD) : Use DOE (design of experiments) to identify robust operating ranges for reaction time, temperature, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
